molecular formula C23H25ClO3 B1198885 KC 9432 CAS No. 75539-58-1

KC 9432

Cat. No.: B1198885
CAS No.: 75539-58-1
M. Wt: 384.9 g/mol
InChI Key: IUWJIUJGHUTSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KC 9432 is an organic compound with a complex structure, featuring a chlorobenzoyl group, a phenyl ring, and a cyclohexylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KC 9432 typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorobenzoyl)benzoic acid with ethyl cyclohexylacetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: KC 9432 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

KC 9432 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of KC 9432 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

  • Ethyl 4-chlorobenzoylacetate
  • Ethyl 2-cyclohexylacetate
  • 4-(4-chlorobenzoyl)benzoic acid

Comparison: KC 9432 is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

75539-58-1

Molecular Formula

C23H25ClO3

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorobenzoyl)phenyl]-2-cyclohexylacetate

InChI

InChI=1S/C23H25ClO3/c1-2-27-23(26)21(16-6-4-3-5-7-16)17-8-10-18(11-9-17)22(25)19-12-14-20(24)15-13-19/h8-16,21H,2-7H2,1H3

InChI Key

IUWJIUJGHUTSKK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Synonyms

alpha-(4-(4-chlorophenyl)phenoxy) alpha-cycloheylacetic acid ethyl ester
KC 9432
KC-9432

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.